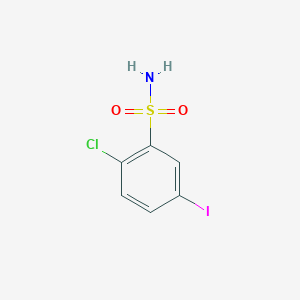

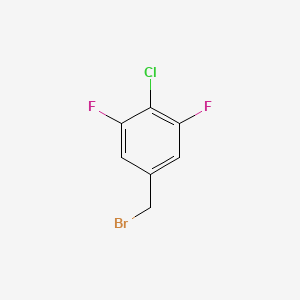

![molecular formula C11H11ClIN3O B1433319 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-59-4](/img/structure/B1433319.png)

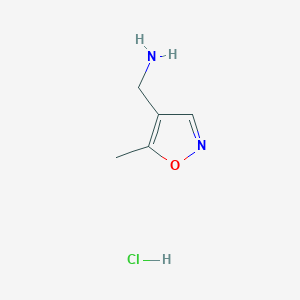

6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Overview

Description

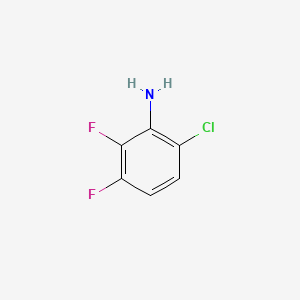

“6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C11H11ClIN3O and a molecular weight of 364.57 . It is used in various chemical reactions and has potential applications in different fields of chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 6 positions with iodine and chlorine, respectively .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 451.6±45.0 °C and a predicted density of 2.19±0.1 g/cm3 . Its pKa is predicted to be -1.99±0.30 .Scientific Research Applications

Drug Discovery and Development

This compound, due to its structural complexity and the presence of multiple reactive sites, can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The pyrazolopyridine core is particularly interesting for medicinal chemists because of its similarity to purine bases, which are fundamental components of DNA and RNA . This similarity allows for the creation of analogs that can interact with biological systems in a controlled manner, making it valuable for drug discovery.

Organic Synthesis

In organic chemistry, this compound can be used as a building block for the construction of more complex molecules. Its reactive chloro and iodo groups make it suitable for cross-coupling reactions, which are pivotal in creating new carbon-carbon and carbon-heteroatom bonds . Such reactions are crucial for the synthesis of a wide range of organic compounds, including natural products and materials for organic electronics.

Material Science

The pyrazolopyridine moiety can be incorporated into materials to modify their electronic and optical properties. This is particularly relevant in the development of organic semiconductors, where the fine-tuning of molecular structures can lead to significant changes in conductivity and luminescence .

Biological Studies

As a heterocyclic compound, 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can be used to study biological pathways and processes. It can act as an inhibitor or activator of certain enzymes or receptors, providing insights into their mechanisms of action and potential therapeutic targets .

Agricultural Chemistry

In the field of agrochemistry, such compounds can be explored for their potential use as precursors to pesticides or herbicides. The structural features of the compound allow for the attachment of various functional groups that can enhance its activity against specific pests or weeds .

Environmental Chemistry

This compound can also be used in environmental chemistry research, particularly in the study of degradation processes. Its halogenated structure makes it a good candidate for studies on dehalogenation reactions, which are important for understanding the breakdown of persistent organic pollutants in the environment .

Chemical Biology

In chemical biology, the compound can be tagged with fluorescent groups or other markers to study the interaction of small molecules with biological systems. This can help in tracking the distribution and accumulation of drugs within cells or tissues .

Catalysis

Lastly, the compound’s structure allows for its use in catalysis research. It can be a ligand for metal catalysts or a component of organocatalysts, contributing to the development of new catalytic processes that are more efficient and environmentally friendly .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTFOPWHPVUPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.